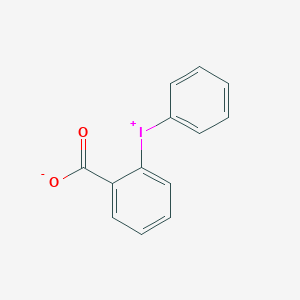

Diphenyliodonium-2-carboxylate

Description

Properties

IUPAC Name |

2-phenyliodoniobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGVQQXOGHCZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061725 | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488-42-2 | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1488-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001488422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyliodonium-2-carboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-carboxylatophenyl)phenyliodonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of Action of Diphenyliodonium-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyliodonium-2-carboxylate (DPIC), a hypervalent iodine compound, is a versatile molecule with significant applications in organic synthesis and burgeoning interest in its biological activities. This technical guide delineates the core mechanisms of action of DPIC, focusing on its chemical reactivity as a benzyne (B1209423) precursor and photoinitiator, and its biological effects, primarily as an inhibitor of NADPH oxidases (NOX). This document provides a comprehensive overview of its signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for key assays.

Chemical Mechanisms of Action

Benzyne Precursor

This compound serves as a stable, crystalline precursor for the highly reactive intermediate, benzyne.[1] Upon thermal decomposition, DPIC undergoes decarboxylation and releases benzyne, which can then participate in various cycloaddition and insertion reactions. This property makes DPIC a valuable reagent in organic synthesis for the construction of complex aromatic systems.[1]

Experimental Protocol: Generation and Trapping of Benzyne from this compound

This protocol describes the generation of benzyne from DPIC and its subsequent trapping with a diene, such as tetraphenylcyclopentadienone (B147504).

Materials:

-

This compound monohydrate

-

Tetraphenylcyclopentadienone

-

1,2-dimethoxyethane (B42094) (DME), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetraphenylcyclopentadienone (e.g., 10 g, 0.026 mole) and this compound monohydrate (e.g., 11.8 g, 0.035 mole).[2]

-

Add anhydrous 1,2-dimethoxyethane (DME) to the flask.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change of the solution.[2]

-

Continue refluxing until the starting materials are consumed, which can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting residue contains the Diels-Alder adduct of benzyne and tetraphenylcyclopentadienone (1,2,3,4-tetraphenylnaphthalene).

-

Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient).

-

Characterize the purified product by spectroscopic methods (NMR, IR, Mass Spectrometry).

Workflow for Benzyne Generation and Trapping:

Caption: Experimental workflow for benzyne generation from DPIC and subsequent trapping.

Photo-induced Decomposition

Upon exposure to ultraviolet (UV) light, diaryliodonium salts, including DPIC, undergo photolysis. This process can proceed through both homolytic and heterolytic cleavage of the carbon-iodine bond, generating aryl radicals and aryl cations, respectively.[1] These reactive species can initiate polymerization reactions, making DPIC useful as a photoacid generator (PAG) in photolithography and other UV-curing applications.[1] The photodecomposition can be sensitized by other molecules, expanding the range of light wavelengths that can be used.[3]

Mechanism of Photo-induced Decomposition of Diaryliodonium Salts:

Caption: Photo-induced decomposition pathways of diaryliodonium salts.

Biological Mechanisms of Action

While research specifically on this compound is limited, extensive studies on the closely related compound Diphenyleneiodonium (B1195379) (DPI) provide significant insights into the biological activities of the diphenyliodonium (B167342) moiety. It is crucial to note that the carboxylate group in DPIC may influence its solubility, cell permeability, and overall biological effect compared to other DPI salts like the chloride form (DPIC).

Inhibition of NADPH Oxidases (NOX)

The most well-characterized biological effect of the diphenyliodonium cation is the inhibition of NADPH oxidases (NOX), a family of enzymes responsible for the production of reactive oxygen species (ROS).[4][5] DPI acts as a potent, irreversible inhibitor of flavoenzymes, including the flavin-containing NOX enzymes.[6]

The proposed mechanism of inhibition involves the reduction of DPI by a reduced redox center within the enzyme, likely the FAD cofactor. This generates a highly reactive DPI radical, which then forms a covalent adduct with the flavin cofactor or nearby amino acid residues, leading to irreversible enzyme inactivation.[6]

Quantitative Data on DPI Inhibition of NOX and Related Enzymes:

| Enzyme/Process | Inhibitor | IC50 / Ki | Cell/System | Reference |

| NADPH Oxidase | DPI | Ki = 5.6 µM | Human neutrophil membranes | [6] |

| Acetylcholinesterase | DPI | IC50 ≈ 8 µM | Human | [7] |

| Butyrylcholinesterase | DPI | IC50 ≈ 0.6 µM | Human | [7] |

Experimental Protocol: Measurement of NADPH Oxidase Activity Inhibition

This protocol describes a method to measure the inhibition of NADPH oxidase activity in a cell-based assay using a chemiluminescent probe.

Materials:

-

Cell line expressing NADPH oxidase (e.g., differentiated HL-60 cells)

-

This compound (or DPI as a reference compound)

-

Phorbol 12-myristate 13-acetate (PMA) for stimulating the oxidative burst

-

L-012 (chemiluminescent probe for superoxide)

-

96-well white microplate

-

Chemiluminometer

Procedure:

-

Culture and differentiate HL-60 cells to a neutrophil-like phenotype.

-

Resuspend the differentiated cells in a suitable buffer (e.g., HBSS).

-

In a 96-well white microplate, add the cell suspension to each well.

-

Add varying concentrations of this compound to the wells and incubate for a defined period. Include a vehicle control (e.g., DMSO).

-

Add the chemiluminescent probe L-012 to each well to a final concentration of 100 µM.[8]

-

Initiate the oxidative burst by adding PMA to each well (final concentration, e.g., 100 nM).

-

Immediately measure the chemiluminescence over time using a microplate luminometer.

-

Calculate the rate of superoxide (B77818) production and determine the inhibitory effect of DPIC at different concentrations.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Workflow for NADPH Oxidase Inhibition Assay:

Caption: Experimental workflow for measuring NADPH oxidase inhibition by DPIC.

Modulation of Intracellular Signaling Pathways

Inhibition of NOX by DPIC and the subsequent reduction in ROS levels can have profound effects on intracellular signaling pathways that are regulated by redox state.

-

NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation, and its activity is known to be modulated by ROS.[9] By inhibiting ROS production, DPIC may indirectly suppress the activation of the NF-κB pathway, leading to anti-inflammatory effects.[10]

-

Nrf2 Pathway: The Nrf2 transcription factor is a master regulator of the antioxidant response. There is significant crosstalk between the Nrf2 and NF-κB pathways.[9][10] While direct effects of DPIC on Nrf2 have not been extensively studied, modulation of the cellular redox state by DPIC could influence Nrf2 activity.

Signaling Pathway of DPIC-mediated NOX Inhibition and its Downstream Effects:

Caption: Simplified signaling pathway of DPIC-mediated NOX inhibition.

Antimicrobial Activity

Diphenyleneiodonium chloride has demonstrated broad-spectrum bactericidal activity against various pathogens, including drug-resistant strains.[11] The exact mechanism of its antimicrobial action is still under investigation but is likely related to its ability to disrupt cellular redox balance and inhibit essential enzymatic processes in bacteria.

Cytotoxicity

At higher concentrations, DPIC exhibits cytotoxicity. The cytotoxic effects are likely multifactorial, stemming from the inhibition of essential flavoenzymes, disruption of mitochondrial function, and induction of oxidative stress.[4]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxicity of this compound.

Materials:

-

Human cell line (e.g., HCT116)

-

This compound

-

Cell culture medium (e.g., McCoy's medium)

-

Fetal Bovine Serum (FBS)

-

Antibiotics (e.g., penicillin/streptomycin)

-

96-well cell culture plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 2,000 cells per well and allow them to adhere overnight.[5]

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of DPIC. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of the purple solution at 570 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Conclusion

This compound is a multifaceted compound with well-defined chemical reactivity and significant biological effects. Its ability to generate benzyne and act as a photoinitiator underpins its utility in synthetic chemistry. In biological systems, the diphenyliodonium moiety is a potent inhibitor of NADPH oxidases, leading to a reduction in ROS production and modulation of redox-sensitive signaling pathways. This activity is the likely basis for its observed anti-inflammatory and antimicrobial properties, as well as its cytotoxicity at higher concentrations. Further research is warranted to fully elucidate the specific roles of the carboxylate counter-ion in the biological activity of DPIC and to explore its therapeutic potential. This guide provides a foundational understanding and practical methodologies for researchers and professionals working with this intriguing molecule.

References

- 1. Photochemistry of Diaryliodonium Salts for Journal of Organic Chemistry - IBM Research [research.ibm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Diphenyleneiodonium Chloride on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of NADPH Oxidases Activity by Diphenyleneiodonium Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the inhibitory mechanism of iodonium compounds with special reference to neutrophil NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The NADPH oxidase inhibitor diphenyleneiodonium is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 10. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Diphenyliodonium-2-carboxylate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of Diphenyliodonium-2-carboxylate monohydrate, a crucial reagent in modern organic chemistry. This stable, crystalline solid is widely recognized as a convenient and safe precursor for the generation of benzyne, a highly reactive intermediate, under aprotic conditions.[1][2] Its application is pivotal in forming carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science research.[3]

Overall Synthesis Scheme

The synthesis of this compound monohydrate is typically achieved through a one-pot reaction starting from o-iodobenzoic acid. The process involves the oxidation of the iodine center and subsequent electrophilic attack on a benzene (B151609) ring. The most cited and reliable method involves the use of potassium persulfate as the oxidant in concentrated sulfuric acid.[1]

The general transformation is as follows:

-

Step 1: Oxidation and Arylation: o-Iodobenzoic acid is reacted with potassium persulfate in sulfuric acid to form a reactive hypervalent iodine species. This intermediate then reacts with benzene to form the diphenyliodonium (B167342) cation.

-

Step 2: Isolation and Purification: The product is isolated from the reaction mixture through a series of workup steps involving precipitation, extraction, and finally, recrystallization to yield the pure monohydrate salt.[1]

Experimental Protocols

The following protocol is a detailed methodology adapted from the well-established procedure published in Organic Syntheses.[1]

A. Preparation of the this compound Intermediate

-

Acid Preparation: In a fume hood, place an Erlenmeyer flask containing 80 mL of concentrated sulfuric acid into an ice bath to cool.

-

Reactant Mixture: To a 2-liter, three-necked flask equipped with a mechanical stirrer, add 20 g (0.081 mole) of lump-free o-iodobenzoic acid and 26 g (0.096 mole) of potassium persulfate.

-

Initiation of Reaction: Slowly add the pre-chilled concentrated sulfuric acid to the flask containing the solid mixture. The mixture will become pasty and change color to green, then dark brown, and finally a pale yellow-green.

-

Benzene Addition: Once the initial reaction subsides, begin the dropwise addition of 70 mL (0.78 mole) of benzene. Use a water bath to maintain the internal temperature of the reaction mixture between 35°C and 40°C.

-

Reaction Period: After the benzene addition is complete, continue to stir the mixture vigorously for one hour.

B. Workup and Isolation

-

Quenching: Carefully pour the reaction mixture over 400 g of cracked ice in a large beaker.

-

Precipitation: Add 100 mL of distilled water to the mixture with efficient stirring to precipitate the potassium bisulfate salt of diphenyliodonium-2-carboxylic acid.

-

Extraction Setup: Add 400 mL of chilled methylene (B1212753) chloride (CH₂Cl₂) to the beaker.

-

Neutralization: With vigorous stirring and cooling in a bath maintained at -15°C, add 230 mL of chilled 29% ammonium (B1175870) hydroxide. The rate of addition should be controlled to keep the reaction temperature between 15°C and 25°C.

-

Phase Separation: Transfer the mixture to a separatory funnel. The methylene chloride layer, containing the product, will be the lower layer. Separate the layers and discard the aqueous phase.

C. Purification by Recrystallization

-

Solvent Removal: Evaporate the methylene chloride from the organic phase under reduced pressure.

-

Recrystallization: Add 275 mL of boiling water to the flask containing the crude product and bring the solid into solution at the boiling point.

-

Decolorization: Carefully add 0.4 g of Norit® (activated carbon) to the slightly cooled solution, then briefly reheat to boiling.

-

Filtration and Crystallization: Filter the hot solution through a fluted filter paper to remove the activated carbon. Allow the filtrate to stand and crystallize overnight, eventually placing it at 0°C to maximize crystal formation.

-

Final Product: Collect the resulting colorless prisms of this compound monohydrate by filtration and allow them to air-dry to a constant weight. The expected yield is 20–22 g.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Notes |

| Starting Materials | ||

| o-Iodobenzoic Acid | 20 g (0.081 mole) | Key aromatic precursor. |

| Potassium Persulfate | 26 g (0.096 mole) | Oxidizing agent. |

| Concentrated Sulfuric Acid | 80 mL | Solvent and catalyst. |

| Benzene | 70 mL (0.78 mole) | Arylating agent. |

| Reaction Conditions | ||

| Benzene Addition Temperature | 35-40°C | Critical for controlling the reaction rate.[1] |

| Neutralization Temperature | 15-25°C | Important to prevent product decomposition.[1] |

| Stirring Time (Post-addition) | 1 hour | Ensures completion of the arylation step.[1] |

| Product Characteristics | ||

| Yield | 20-22 g (72-79%) | Based on o-iodobenzoic acid.[1] |

| Appearance | Colorless prisms | Crystalline solid.[1] |

| Melting Point | 220–222°C (dec.) | Decomposes upon melting.[1][4] |

| Molecular Formula | C₁₃H₉IO₂·H₂O | Monohydrate form.[5] |

| Molecular Weight | 342.13 g/mol | For the monohydrate.[5] |

Visualized Experimental Workflow

The logical flow of the synthesis protocol is depicted in the following diagram.

References

An In-depth Technical Guide on the Crystal Structure of Diphenyliodonium-2-carboxylate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Diphenyliodonium-2-carboxylate hydrate (B1144303) (C₁₃H₉IO₂·H₂O). The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development. This document covers the key crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of the synthetic workflow.

This compound monohydrate is a hypervalent iodonium (B1229267) salt that serves as a versatile reagent in organic synthesis, notably as a benzyne (B1209423) precursor.[1][2] Its utility in cycloaddition reactions and the formation of complex organic molecules makes a thorough understanding of its three-dimensional structure crucial for predicting its reactivity and designing new synthetic methodologies.[1][2]

Crystallographic Data

The crystal structure of this compound hydrate has been determined by X-ray diffraction, revealing a complex interplay of primary and secondary bonding. The geometry around the iodine atom is of particular interest, exhibiting a distorted trigonal-bipyramidal arrangement.[3] This arrangement consists of primary covalent bonds to the two phenyl rings and a weaker, intramolecular secondary bond to the oxygen of the carboxylate group.[3] The crystal packing is primarily governed by hydrogen bonding involving the water molecule present in the lattice.[3]

A summary of the key crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₃H₉IO₂·H₂O |

| Formula Weight | 342.14 g/mol [2] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.323 (2) |

| b (Å) | 8.358 (3) |

| c (Å) | 15.356 (4) |

| β (°) | 94.62 (2) |

| Volume (ų) | 1318.1 (6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.88 |

| R₁ | 0.0319 |

| wR₂ | 0.0438 |

Data sourced from Batchelor et al. (1986).[3]

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| I-C(1) | 2.105 (4) | C(1)-I-C(7) | 95.2 (1) |

| I-C(7) | 2.119 (4) | C(1)-I-O(1) | 80.4 (1) |

| I-O(1) | 2.478 (4) | C(7)-I-O(1) | 80.1 (1) |

Data sourced from Batchelor et al. (1986).[3]

Experimental Protocols

The synthesis and crystallization of this compound hydrate are critical steps for obtaining high-quality crystals suitable for X-ray diffraction analysis.

Synthesis of this compound Hydrate

The synthesis of this compound hydrate can be achieved through the reaction of o-iodobenzoic acid and benzene (B151609) in the presence of concentrated sulfuric acid and potassium persulfate.[4][5]

-

Step 1: Preparation of the Reaction Mixture

-

o-Iodobenzoic acid and benzene are added to chilled concentrated sulfuric acid.[4]

-

-

Step 2: Oxidation

-

Potassium persulfate is added portion-wise to the stirred reaction mixture, maintaining a low temperature.[5]

-

-

Step 3: Quenching and Precipitation

-

The reaction mixture is poured onto ice, leading to the precipitation of the crude product.[4]

-

-

Step 4: Recrystallization

-

The crude product is collected by filtration and recrystallized from boiling water to yield colorless prisms of this compound monohydrate.[4]

-

X-ray Crystallography

The determination of the crystal structure involves the following key steps:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Structural Insights and Implications

The detailed structural analysis of this compound hydrate provides valuable insights into the nature of hypervalent iodine compounds. The observed intramolecular I-O interaction is a key feature that influences the reactivity of the molecule, particularly in its role as a benzyne precursor. The hydrogen bonding network, facilitated by the water of hydration, plays a crucial role in stabilizing the crystal lattice.

For drug development professionals, a comprehensive understanding of the solid-state structure of such organoiodine compounds is essential. This knowledge can inform aspects of drug formulation, stability, and polymorphism, which are critical considerations in the pharmaceutical industry. The detailed structural data presented here can serve as a basis for computational modeling and the rational design of new synthetic reagents and pharmaceutical intermediates.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound hydrate, including quantitative crystallographic data and experimental protocols. The presented information, including the workflow diagram, offers a comprehensive resource for researchers and professionals working with this important class of compounds. A thorough understanding of its crystal structure is fundamental to harnessing its full potential in organic synthesis and related applications.

References

- 1. This compound Monohydrate | 96195-89-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Diphenyliodonium-2-carboxylate: A Versatile Precursor for Phenyl Radicals in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diphenyliodonium-2-carboxylate (DPIC), a hypervalent iodine compound, has emerged as a significant and versatile precursor for the generation of highly reactive phenyl radicals under mild conditions. Its stability as a bench-top solid and its ability to decompose under thermal or photochemical stimuli make it an invaluable tool in organic synthesis, polymer chemistry, and materials science. This technical guide provides a comprehensive overview of DPIC, focusing on its synthesis, the generation of phenyl radicals, and its applications in cutting-edge chemical transformations, with a particular emphasis on quantitative data and detailed experimental protocols.

Synthesis of this compound

This compound can be reliably synthesized in the laboratory. A common and effective method involves the oxidation of o-iodobenzoic acid in the presence of benzene (B151609).

Experimental Protocol: Synthesis of this compound Monohydrate

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Materials:

-

o-Iodobenzoic acid

-

Potassium persulfate

-

Concentrated sulfuric acid

-

Thiophene-free benzene

-

Methylene (B1212753) chloride

-

29% Ammonium (B1175870) hydroxide

-

Activated carbon (Norit®)

-

Distilled water

-

Ice

Procedure:

-

Oxidation: In a 2-L three-necked flask, combine 20 g (0.081 mole) of o-iodobenzoic acid and 26 g (0.096 mole) of potassium persulfate. Cool the flask in an ice bath. Separately, cool 80 mL of concentrated sulfuric acid in an ice bath. Add the chilled sulfuric acid to the flask and swirl for 4-5 minutes to create an even suspension while controlling the initial exotherm.

-

Reaction with Benzene: After 20 minutes of oxidation at room temperature, cool the reaction mixture to 10°C in an acetone/dry ice bath. Add 20 mL (17.6 g, 0.226 mole) of thiophene-free benzene and continue stirring at 10°C for 1 hour.

-

Precipitation: Cool the mixture to -15°C and slowly add 190 mL of chilled distilled water with vigorous stirring to precipitate the potassium bisulfate salt of diphenyliodonium-2-carboxylic acid.

-

Extraction and Neutralization: Add 400 mL of chilled methylene chloride. While maintaining the temperature between 15°C and 25°C with efficient cooling, add 230 mL of chilled 29% ammonium hydroxide.

-

Work-up: Separate the methylene chloride layer and wash it with water. Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

-

Crystallization: Concentrate the methylene chloride solution to a small volume. Add boiling water to dissolve the product, treat with activated carbon, and filter hot. Allow the filtrate to cool slowly to crystallize this compound monohydrate as colorless prisms.

-

Drying: Collect the crystals by filtration and air-dry to a constant weight. The expected yield is 20-22 g (72-79%).[1]

Generation of Phenyl Radicals from this compound

DPIC can generate phenyl radicals through two primary pathways: thermolysis and photolysis.

Thermal Generation of Phenyl Radicals

Upon heating, DPIC undergoes decarboxylation and homolytic cleavage of the carbon-iodine bond to produce a phenyl radical, iodobenzene, and carbon dioxide. This method is often employed for the in situ generation of benzyne (B1209423), where the phenyl radical is a transient intermediate.

Experimental Protocol: Thermal Decomposition of this compound

This protocol is based on the generation of benzyne, a process initiated by the formation of the phenyl radical.[1]

Materials:

-

This compound monohydrate

-

1,2,3,4-Tetraphenylcyclopentadienone (tetracyclone) - as a trapping agent for benzyne

-

Diethylbenzene (solvent)

Procedure:

-

In a 100-mL round-bottomed flask equipped with a reflux condenser, add 11.8 g (0.035 mole) of this compound monohydrate and 10 g (0.026 mole) of tetraphenylcyclopentadienone (B147504) to 60 mL of diethylbenzene.

-

Heat the mixture to reflux. The water of hydration will be removed azeotropically.

-

Continue refluxing until all the solid this compound has dissolved (approximately 10-15 minutes after the initial reflux begins).[1]

-

The reaction mixture will change color from red to pale amber, indicating the consumption of the trapping agent and the formation of the product derived from the phenyl radical/benzyne intermediate.

Photochemical Generation of Phenyl Radicals

Irradiation of DPIC, particularly with UV light or visible light in the presence of a photosensitizer, can induce the formation of phenyl radicals. This method offers milder reaction conditions compared to thermolysis and allows for greater control over the radical generation process. The mechanism typically involves the formation of an excited state of DPIC, which then undergoes fragmentation.

Experimental Protocol: Photocatalyst-Free C-H Arylation of Heteroarenes

Materials:

-

Diaryliodonium salt (e.g., Diphenyliodonium triflate)

-

Heteroarene (e.g., Pyrrole, Thiophene)

-

Solvent (e.g., Acetonitrile)

-

Visible light source (e.g., Blue LEDs)

General Procedure:

-

In a reaction vessel, dissolve the diaryliodonium salt (1.0 equiv) and the heteroarene (2.0-5.0 equiv) in the chosen solvent.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Quantitative Data on Phenyl Radical Generation and Arylation Reactions

The efficiency of phenyl radical generation and subsequent arylation reactions can be influenced by various factors, including the method of generation (thermal vs. photochemical), the presence of catalysts or additives, and the nature of the substrate.

Table 1: Yields of C-H Arylation of Heteroarenes with Diaryliodonium Salts

| Entry | Heteroarene | Arylating Agent | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| 1 | Pyrrole | Diphenyliodonium triflate | None, rt, visible light | CH₃CN | 75 | [5] |

| 2 | N-Methylpyrrole | Diphenyliodonium triflate | None, rt, visible light | CH₃CN | 82 | [5] |

| 3 | Thiophene | Diphenyliodonium triflate | None, rt, visible light | CH₃CN | 55 | [5] |

| 4 | Furan | Diphenyliodonium triflate | None, rt, visible light | CH₃CN | 48 | [5] |

| 5 | Indole | Diphenyliodonium tosylate | None, 100 °C | DMF | 85 | [6] |

| 6 | Quinoxalin-2(1H)-one | Diphenyliodonium tetrafluoroborate | None, 120 °C | Dioxane | 78 | [6] |

Signaling Pathways and Reaction Mechanisms

The generation of a phenyl radical from DPIC initiates a cascade of reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

In photocatalytic systems, the mechanism can be more complex, often involving an electron transfer from an excited state of the photocatalyst to the diaryliodonium salt, which then fragments to produce the aryl radical.

Applications in Drug Development and Organic Synthesis

The ability to generate phenyl radicals under mild conditions makes DPIC and related diaryliodonium salts powerful reagents in medicinal chemistry and drug development. They are particularly useful for the late-stage functionalization of complex molecules, allowing for the rapid synthesis of analogues for structure-activity relationship (SAR) studies.

Key applications include:

-

C-H Arylation: Direct arylation of C-H bonds in heterocycles and arenes provides a more atom-economical alternative to traditional cross-coupling reactions.[5][6]

-

Polymerization: Diaryliodonium salts act as efficient photoinitiators for cationic polymerization.[7]

-

Synthesis of Complex Scaffolds: The generation of benzyne from DPIC allows for the construction of complex polycyclic aromatic hydrocarbons through cycloaddition reactions.[1]

Conclusion

This compound is a highly valuable and versatile precursor for the generation of phenyl radicals. Its ease of synthesis, stability, and reactivity under both thermal and photochemical conditions have established it as a key reagent in modern organic chemistry. The ability to fine-tune reaction conditions to favor either radical or benzyne pathways further enhances its synthetic utility. For researchers and professionals in drug development, DPIC and its analogues offer a powerful tool for the construction of complex molecular architectures and the late-stage functionalization of bioactive compounds. Further exploration into the photochemical properties of DPIC, particularly the determination of its quantum yield for phenyl radical formation, will undoubtedly expand its applications in photoredox catalysis and materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Exogenous photocatalyst-free aryl radical generation from diaryliodonium salts and use in metal-catalyzed C–H arylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Visible light-driven chemistry of diaryliodonium reagents: mechanistic perspectives and synthetic applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Diphenyliodonium-2-carboxylate: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyliodonium-2-carboxylate is a hypervalent iodine reagent that has garnered significant attention in organic synthesis and materials science. It is a stable, crystalline solid known primarily as an efficient precursor to benzyne (B1209423), a highly reactive intermediate. Its utility extends to being a photoacid generator and a reagent in various cross-coupling reactions. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and key reaction mechanisms.

Physical Properties

This compound typically exists in two forms: a monohydrate and an anhydrous form. The physical properties of both are summarized below.

Table 1: Physical Properties of this compound

| Property | This compound Monohydrate | This compound Anhydrous |

| Appearance | White to off-white crystalline powder[1] | White solid |

| Molecular Formula | C₁₃H₉IO₂·H₂O[1] | C₁₃H₉IO₂[2][3] |

| Molecular Weight | 342.13 g/mol [4] | 324.11 g/mol [2][3] |

| Melting Point | 220–222 °C (with decomposition)[5] | 215–216 °C (with decomposition)[2] |

| Solubility | Soluble in hot water and methanol.[6] Soluble in polar aprotic solvents like DME.[6] | Soluble in dichloromethane[2] |

| CAS Number | 96195-89-0[1][6], 1488-42-2[4] | 1488-42-2[2][3] |

Note on CAS Numbers: There is some ambiguity in the literature regarding the CAS number for the monohydrate form. While 96195-89-0 is specific to the monohydrate, 1488-42-2 is often used for both the anhydrous and monohydrate forms.

Chemical Properties and Reactivity

This compound is a versatile reagent in organic chemistry, primarily due to its ability to generate benzyne under thermal conditions.[6] It can also act as a photoacid generator upon irradiation.[2] The carboxylate group enhances its solubility in polar solvents and stabilizes the iodonium (B1229267) core, allowing for controlled release of benzyne.[2]

Benzyne Formation

The thermal decomposition of this compound in an aprotic solvent leads to the formation of benzyne, iodobenzene, and carbon dioxide. This reaction is a cornerstone of its synthetic utility.

Caption: Thermal decomposition of this compound to yield benzyne.

Experimental Protocols

Synthesis of this compound Monohydrate

This protocol is adapted from Organic Syntheses.[5]

Materials:

-

o-Iodobenzoic acid

-

Potassium persulfate

-

Concentrated sulfuric acid

-

Thiophene-free benzene (B151609)

-

Methylene (B1212753) chloride

-

Norit® (activated carbon)

-

Distilled water

Procedure:

-

Cool 80 mL of concentrated sulfuric acid in an ice bath.

-

To a 2-L three-necked flask, add 20 g (0.081 mole) of o-iodobenzoic acid and 26 g (0.096 mole) of potassium persulfate.

-

Cool the flask in an ice bath and add the chilled sulfuric acid. Swirl for 4-5 minutes to create an even suspension.

-

Remove the flask from the ice bath and allow the oxidation to proceed for 20 minutes. The mixture will foam and change colors.

-

Cool the reaction mixture to 10°C in an acetone (B3395972) bath with dry ice.

-

Add 20 mL of thiophene-free benzene and continue stirring at 10°C for 1 hour.

-

Lower the temperature to -15°C and add 190 mL of chilled distilled water to precipitate the potassium bisulfate salt of diphenyliodonium-2-carboxylic acid.

-

Add 400 mL of chilled methylene chloride.

-

With efficient cooling, add 230 mL of chilled 29% ammonium hydroxide at a rate that maintains the temperature between 15°C and 25°C.

-

Separate the methylene chloride layer and wash it with water.

-

Evaporate the methylene chloride to yield the crude product.

-

To the crude product, add 275 mL of boiling water to dissolve it.

-

Add 0.4 g of Norit® to the slightly cooled solution, bring it to a boil again, and filter.

-

Allow the filtrate to crystallize overnight, eventually at 0°C.

-

Collect the colorless prisms of this compound monohydrate and air-dry to a constant weight. The expected yield is 20-22 g (72-79%).[5]

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into an NMR tube.[7]

-

¹H NMR: The aromatic protons are expected to appear in the range of δ 7.2–7.8 ppm.[2]

-

¹³C NMR: Aromatic carbons will show signals in the typical downfield region.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet or a Nujol mull of the solid compound.

-

Expected Absorptions: A characteristic strong absorption for the carboxylate group is expected in the range of 1600–1700 cm⁻¹.[2]

3. Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) can be used.

-

Expected Result: The mass spectrum should confirm the molecular weight of the compound. For the anhydrous form, the expected molecular ion peak would be around 324.11 m/z.[2]

Applications in Synthesis

The primary application of this compound is as a benzyne precursor for cycloaddition reactions and nucleophilic substitutions.[6] It is also utilized in the formation of carbon-carbon bonds, which is crucial in the synthesis of complex pharmaceutical molecules.[1]

Workflow for a Typical Benzyne Trapping Reaction

Caption: General workflow for a benzyne trapping reaction.

Safety and Handling

This compound should be handled with care. It is advisable to wear protective gloves, clothing, and eye protection.[8] Wash hands thoroughly after handling. Store in a cool, dark place in a tightly sealed container.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, coupled with its ability to controllably generate the highly reactive intermediate benzyne, makes it an indispensable tool for the construction of complex molecular architectures. This guide provides essential information for its effective and safe use in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Photocatalyst Reagent [benchchem.com]

- 3. iodonium, (2-carboxyphenyl)phenyl-, inner salt | C13H9IO2 | CID 73883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound Monohydrate | 96195-89-0 | Benchchem [benchchem.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to Diphenyliodonium-2-carboxylate: History, Discovery, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyliodonium-2-carboxylate (DIPC) is a versatile and stable hypervalent iodine compound that has carved a significant niche in synthetic organic chemistry and is of growing interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the history, discovery, and multifaceted applications of DIPC. It details the key scientific contributions that led to its prominence as a reliable precursor for the reactive intermediate benzyne (B1209423) and explores its utility in arylation reactions and polymer chemistry. For drug development professionals, this guide elucidates the compound's emerging role in the synthesis of bioactive molecules. Detailed experimental protocols for its synthesis and key reactions, along with a summary of its physicochemical properties, are presented to facilitate its practical application in the laboratory.

Introduction

This compound, also known by its inner salt name 2-(phenyliodonio)benzoate, is a crystalline, bench-stable solid.[1] Its structure, featuring a diaryliodonium moiety ortho to a carboxylate group, imparts unique reactivity, primarily as a thermal or photolytic precursor to benzyne, a highly reactive and synthetically valuable intermediate.[1][2] This property has made DIPC an indispensable tool for the construction of complex aromatic systems. Beyond its role in generating benzyne, DIPC also participates in a range of arylation reactions, serving as an electrophilic phenyl source.[1] Its applications extend to polymer science, where it functions as a photoinitiator.[3] This guide will delve into the historical context of its discovery, provide detailed experimental procedures, and explore its current and potential applications, with a particular focus on its relevance to drug discovery and development.

History and Discovery

The exploration of diaryliodonium salts dates back to the late 19th century, but it was the pioneering work of F. Marshall Beringer and his research group in the mid-20th century that laid the groundwork for their widespread use in organic synthesis. Beringer's extensive studies on the synthesis and reactivity of various diaryliodonium salts were instrumental in understanding their chemical behavior.

In 1960 , Beringer and Lillien published a seminal paper describing the synthesis of several diaryliodonium salts containing carboxyl and other functional groups, including the first detailed preparation of this compound. This work established a practical route to this compound, opening the door for its further investigation.

A pivotal moment in the history of DIPC came in 1962 , when Eugene Le Goff reported the aprotic generation of benzyne from the thermal decomposition of this compound.[3] This discovery was significant as it provided a convenient and reliable method for generating this highly reactive intermediate under neutral conditions, expanding the synthetic utility of benzyne chemistry. Prior to this, the generation of benzyne often required harsh conditions or organometallic reagents.

Subsequent research in the 1960s, including further work by Beringer, solidified the understanding of DIPC as a superior benzyne precursor and explored the scope of its reactions with various trapping agents. These foundational studies established this compound as a key reagent in the organic chemist's toolkit.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉IO₂ | [4] |

| Molecular Weight | 324.11 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 220-222 °C (decomposes) | [6] |

| CAS Number | 1488-42-2 | [6] |

| Solubility | Soluble in polar organic solvents | [1] |

Mechanism of Action and Key Reactions

The primary reactivity of this compound stems from its ability to undergo thermal or photochemical decomposition to generate benzyne, iodobenzene (B50100), and carbon dioxide.[1]

Benzyne Formation

The concerted thermal decomposition of DIPC is a clean and efficient method for generating benzyne. This reaction proceeds through a cyclic transition state, leading to the extrusion of iodobenzene and carbon dioxide.

Caption: Thermal decomposition of this compound to benzyne.

Arylation Reactions

This compound can also act as an electrophilic arylating agent, transferring a phenyl group to a variety of nucleophiles. These reactions are often catalyzed by transition metals, such as copper.

Applications in Drug Discovery and Development

While direct incorporation of the entire this compound molecule into a drug is uncommon, its role as a synthetic tool in the construction of complex molecular scaffolds found in pharmaceuticals is significant. The generation of benzyne from DIPC allows for the rapid construction of substituted aromatic rings, which are prevalent in many drug classes.

Although specific examples of FDA-approved drugs synthesized using this compound are not prominently featured in the literature, the types of transformations it enables are fundamental to medicinal chemistry. For instance, the synthesis of polycyclic aromatic compounds and substituted biaryls, which are key pharmacophores in many therapeutic agents, can be facilitated by benzyne chemistry.

The broader class of diaryliodonium salts has been utilized in the synthesis of various bioactive molecules, including 2-arylbenzoxazoles and 2-arylbenzothiazoles, which are known to exhibit a range of biological activities. The principles of arylation using DIPC are directly applicable to the synthesis of such heterocyclic systems.

At present, there is limited specific information in the public domain detailing the direct modulation of signaling pathways by this compound itself. Its primary utility in a drug development context is as a synthetic reagent. However, its ability to generate highly reactive intermediates makes it a potential tool for chemical biology studies aimed at probing biological systems, for example, through the in situ generation of reactive species that can covalently label proteins or other biomolecules.

Experimental Protocols

Synthesis of this compound Monohydrate

This protocol is adapted from the method described in Organic Syntheses.[6]

Materials:

-

o-Iodobenzoic acid

-

Potassium persulfate

-

Concentrated sulfuric acid

-

Benzene (thiophene-free)

-

Methylene (B1212753) chloride

-

29% Ammonium (B1175870) hydroxide

-

Norit® (activated carbon)

-

Distilled water

Procedure:

-

In a 2-L three-necked flask, add 20 g (0.081 mole) of o-iodobenzoic acid and 26 g (0.096 mole) of potassium persulfate.

-

Cool the flask in an ice bath and add 80 mL of chilled concentrated sulfuric acid. Swirl the flask in the ice bath for 5 minutes.

-

Remove the flask from the ice bath and allow the reaction to proceed for 20 minutes. The mixture will foam and change color.

-

Cool the reaction mixture to 10 °C in an acetone/dry ice bath and add 20 mL of benzene. Stir at 10 °C for 1 hour.

-

Lower the bath temperature to -15 °C and add 190 mL of chilled distilled water with efficient stirring to precipitate the potassium bisulfate salt.

-

Add 400 mL of chilled methylene chloride.

-

While maintaining the temperature between 15-25 °C with efficient cooling, add 230 mL of chilled 29% ammonium hydroxide.

-

Separate the methylene chloride layer and wash it with water.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers and evaporate the solvent under reduced pressure.

-

To the residue, add 275 mL of boiling water to dissolve the product.

-

Add 0.4 g of Norit® to the slightly cooled solution, bring it to a boil again, and filter while hot.

-

Allow the filtrate to crystallize overnight, eventually at 0 °C.

-

Collect the colorless prisms of this compound monohydrate by filtration and air-dry to a constant weight.

Expected Yield: 20–22 g (72–79%).[6]

Caption: Experimental workflow for the synthesis of this compound.

Generation and Trapping of Benzyne with Tetraphenylcyclopentadienone (B147504)

This protocol is based on the procedure for the synthesis of 1,2,3,4-tetraphenylnaphthalene.[6]

Materials:

-

This compound monohydrate

-

Tetraphenylcyclopentadienone

-

Diethylbenzene

Procedure:

-

In a 100-mL round-bottomed flask, add 10 g (0.026 mole) of tetraphenylcyclopentadienone and 11.8 g (0.035 mole) of this compound monohydrate to 60 mL of diethylbenzene.

-

Heat the mixture to maintain vigorous gas evolution and gentle refluxing. The water of hydration will be eliminated in the first 8-10 minutes.

-

Continue refluxing until all the solid this compound has dissolved (approximately 45-60 minutes).

-

Fit the flask for distillation and remove 55 mL of the solvent and iodobenzene by-product.

-

Cool the residue and dissolve it in a suitable solvent (e.g., dioxane) for subsequent purification by crystallization.

Expected Product: 1,2,3,4-Tetraphenylnaphthalene.

Caption: Reaction pathway for trapping benzyne with a diene.

Conclusion

This compound has a rich history rooted in the fundamental studies of hypervalent iodine chemistry. Its discovery and the subsequent elucidation of its role as a convenient benzyne precursor have had a lasting impact on organic synthesis. For researchers and professionals in drug development, DIPC offers a valuable tool for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to inspire further exploration of its applications in the creation of novel therapeutic agents and functional materials. As our understanding of chemical reactivity and biological systems deepens, the utility of versatile reagents like this compound is poised to continue its expansion.

References

- 1. This compound | Photocatalyst Reagent [benchchem.com]

- 2. This compound Monohydrate | 96195-89-0 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iodonium, (2-carboxyphenyl)phenyl-, inner salt | C13H9IO2 | CID 73883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

Diphenyliodonium-2-carboxylate: An In-depth Technical Guide for Photoacid Generation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenyliodonium-2-carboxylate (DPIC) is a versatile hypervalent iodine compound that has garnered significant attention as a highly efficient photoacid generator (PAG). Upon exposure to ultraviolet (UV) radiation, DPIC undergoes rapid decomposition to produce a strong Brønsted acid, which can subsequently catalyze a variety of chemical transformations. This property makes it an invaluable tool in a range of applications, including photolithography for the fabrication of microelectronics, cationic polymerization for the production of advanced polymer materials, and in specialized applications within drug development and organic synthesis. This technical guide provides a comprehensive overview of the core aspects of DPIC as a photoacid generator, including its chemical and physical properties, mechanism of action, synthesis, and detailed experimental protocols for its key applications.

Introduction

Photoacid generators are compounds that, upon absorbing light, generate a strong acid. This in-situ acid generation allows for precise spatial and temporal control over chemical reactions, a feature that is highly sought after in advanced manufacturing and research. This compound, an ionic salt, is a prominent member of the diaryliodonium salt class of PAGs. Its favorable characteristics, including good thermal stability and high quantum efficiency in the presence of sensitizers, have made it a subject of extensive research and application.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various chemical systems and for designing experimental protocols.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₉IO₂ | [1] |

| Molecular Weight | 324.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 220–222 °C (with decomposition) | [2] |

| UV Absorption Maximum (λmax) | ~227 nm | [3] |

| Quantum Yield (Φ) | Direct photolysis data not readily available. With sensitizers, can be significant (e.g., 0.63 for a related salt at 365 nm). | [4] |

| Solubility | Soluble in polar organic solvents. |

Table 1: Physicochemical Properties of this compound.

Mechanism of Photoacid Generation

The generation of acid from this compound upon photolysis is a multi-step process initiated by the absorption of a photon. The generally accepted mechanism involves the homolytic or heterolytic cleavage of the carbon-iodine bond.

Figure 1: Proposed photochemical decomposition pathway of this compound.

Upon absorption of UV light, DPIC is promoted to an excited state. From this excited state, it can undergo either heterolytic cleavage to form an aryl radical cation and an aryl radical, or homolytic cleavage to form two aryl radicals and an iodine radical. These highly reactive intermediates can then abstract a proton from a suitable donor in the reaction medium (such as a solvent or a polymer) to generate a Brønsted acid.

Synthesis of this compound Monohydrate

A reliable method for the synthesis of this compound monohydrate involves the reaction of 2-iodobenzoic acid with benzene (B151609) in the presence of potassium persulfate and sulfuric acid.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-iodobenzoic acid and benzene.

-

Cooling: The flask is cooled in an ice bath to maintain a low temperature during the initial stages of the reaction.

-

Addition of Sulfuric Acid: Concentrated sulfuric acid is added dropwise from the dropping funnel while maintaining vigorous stirring. The temperature should be kept below 10 °C.

-

Addition of Oxidant: A solution of potassium persulfate in concentrated sulfuric acid is then added slowly, ensuring the temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

Work-up: The reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound monohydrate.

Figure 2: Workflow for the synthesis of this compound monohydrate.

Applications and Experimental Protocols

Photolithography

This compound is used as a PAG in chemically amplified photoresists. The photogenerated acid catalyzes a change in the solubility of the polymer matrix, allowing for the creation of high-resolution patterns.

Experimental Protocol for a Negative-Tone Photoresist:

-

Photoresist Formulation: A typical photoresist formulation consists of:

-

A base polymer (e.g., a protected poly(4-hydroxystyrene)).

-

This compound (1-5 wt% of the polymer).

-

A suitable solvent (e.g., propylene (B89431) glycol methyl ether acetate).

-

-

Spin Coating: The photoresist solution is spin-coated onto a silicon wafer to achieve a uniform thin film.

-

Soft Bake: The coated wafer is baked on a hot plate (e.g., at 90-110 °C for 60-90 seconds) to remove the solvent.

-

Exposure: The wafer is exposed to UV radiation (e.g., 248 nm or 365 nm) through a photomask. The exposure dose will depend on the specific resist formulation and desired feature size.

-

Post-Exposure Bake (PEB): The wafer is baked again (e.g., at 110-130 °C for 60-90 seconds) to drive the acid-catalyzed crosslinking reaction in the exposed regions.

-

Development: The wafer is immersed in a developer solution (e.g., a tetramethylammonium (B1211777) hydroxide (B78521) solution) to remove the unexposed and uncrosslinked regions.

-

Hard Bake: A final bake (e.g., at 130-150 °C for 60-90 seconds) is performed to further harden the patterned resist.

Figure 3: A typical experimental workflow for photolithography using a DPIC-based photoresist.

Cationic Polymerization

The acid generated from DPIC can initiate the cationic polymerization of various monomers, such as epoxides and vinyl ethers, to produce polymers with desirable properties.

Experimental Protocol for Cationic Polymerization of Cyclohexene (B86901) Oxide:

-

Monomer and Initiator Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add purified cyclohexene oxide. Dissolve a catalytic amount of this compound (e.g., 0.1-1 mol%) in a small amount of a suitable dry solvent (e.g., dichloromethane) and add it to the monomer.

-

Photoinitiation: Irradiate the mixture with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature.

-

Polymerization: Monitor the progress of the polymerization by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the epoxide monomer peak.

-

Termination and Isolation: Once the desired conversion is reached, terminate the polymerization by adding a quenching agent (e.g., a small amount of methanol (B129727) or ammonia (B1221849) solution). Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Purification and Characterization: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum. Characterize the polymer by techniques such as gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Store the compound in a cool, dry, and dark place away from incompatible materials.

Conclusion

This compound is a powerful and versatile photoacid generator with significant applications in photolithography and cationic polymerization. Its efficient acid generation upon UV irradiation, coupled with good thermal stability, makes it a valuable tool for researchers and professionals in materials science, microfabrication, and organic synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in a variety of scientific and industrial settings. Further research into the direct photolysis quantum yield and the development of more detailed structure-property relationships will undoubtedly expand its utility and lead to the design of even more efficient photoacid generators in the future.

References

An In-depth Technical Guide to the Spectroscopic Data of Diphenyliodonium-2-carboxylate

This guide provides a comprehensive overview of the spectroscopic data for Diphenyliodonium-2-carboxylate, a versatile hypervalent iodine reagent. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in organic synthesis, particularly as a benzyne (B1209423) precursor and a photoacid generator.[1][2]

Molecular Structure and Properties

This compound (DIPC) is an internal iodonium (B1229267) salt with the molecular formula C₁₃H₉IO₂.[3] It is characterized by two phenyl groups attached to an iodine atom, with a carboxylate group at the ortho position of one of the phenyl rings.[4] This structure leads to a zwitterionic nature.[4]

Key Properties:

| Property | Value |

| Molecular Weight | 324.11 g/mol [3] |

| Monoisotopic Mass | 323.96473 Da[3] |

| CAS Number | 1488-42-2[3] |

| Appearance | White to almost white powder or colorless prisms[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound. The key techniques employed are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1]

IR spectroscopy is used to identify the functional groups present in the molecule. The carboxylate group is particularly prominent in the IR spectrum.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| Carboxylate (COO⁻) Asymmetric Stretch | ~1600–1700[1] | A strong and broad absorption band characteristic of the carboxylate anion. |

| C-H Aromatic Stretch | ~3000-3100 | Stretching vibrations of the C-H bonds in the phenyl rings. |

| C=C Aromatic Stretch | ~1400-1600 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy:

The aromatic protons of the two phenyl rings are the most prominent signals in the ¹H NMR spectrum.

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 7.2–7.8[1] | Multiplet | Aromatic protons of the two phenyl rings. |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum shows signals for the carbonyl carbon and the aromatic carbons.

| Chemical Shift (δ ppm) | Assignment |

| 160-180[6] | Carbonyl carbon (COO⁻) of the carboxylate group. |

| 110-140 | Aromatic carbons of the two phenyl rings. |

Mass spectrometry is used to confirm the molecular weight of the compound.

| Ion | m/z |

| [M]⁺ | 324.114[1] |

Experimental Protocols

The following protocol is a common method for the synthesis of this compound monohydrate.[5]

Materials:

-

o-Iodobenzoic acid

-

Potassium persulfate

-

Concentrated sulfuric acid

-

Norit® (activated carbon)

Procedure:

-

Cool 80 ml of concentrated sulfuric acid in an ice bath.

-

In a separate flask, add 20 g of o-iodobenzoic acid and 26 g of potassium persulfate.

-

Slowly add the cooled sulfuric acid to the mixture of o-iodobenzoic acid and potassium persulfate while stirring.

-

After the initial reaction subsides, add 20 ml of thiophene-free benzene and continue stirring.

-

Precipitate the product by adding chilled water.

-

Recrystallize the crude product from boiling water with the addition of Norit® to decolorize the solution.

-

Collect the colorless prisms of this compound monohydrate and air-dry them.

IR Spectroscopy:

-

A sample of this compound is prepared as a KBr pellet or as a mull in Nujol.

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

NMR Spectroscopy:

-

A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Mass Spectrometry:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

The mass spectrum is obtained using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) time-of-flight (TOF) mass spectrometry.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow.

References

- 1. This compound | Photocatalyst Reagent [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. iodonium, (2-carboxyphenyl)phenyl-, inner salt | C13H9IO2 | CID 73883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Arylation Using Diphenyliodonium-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of diphenyliodonium-2-carboxylate as a versatile arylation reagent in copper-catalyzed cross-coupling reactions. This reagent serves as a stable, efficient source for the introduction of phenyl groups to a variety of nucleophiles, including nitrogen, oxygen, and carbon atoms, under mild conditions.

Introduction

This compound is a hypervalent iodine compound that acts as a powerful phenylating agent in the presence of a copper catalyst. Copper-catalyzed arylation reactions using diaryliodonium salts have become a valuable tool in organic synthesis due to their operational simplicity, broad substrate scope, and tolerance of various functional groups. These reactions typically proceed through a catalytic cycle involving a highly electrophilic aryl-Cu(III) intermediate. The use of this compound is particularly advantageous due to its stability and commercial availability.

This document outlines protocols for N-arylation, O-arylation, and C-H arylation, supported by quantitative data from the literature.

General Reaction Mechanism

The generally accepted mechanism for copper-catalyzed arylation with diaryliodonium salts involves a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the oxidative addition of the diaryliodonium salt to a Cu(I) species, forming a highly reactive aryl-Cu(III) intermediate. This intermediate then reacts with a nucleophile, and subsequent reductive elimination yields the arylated product and regenerates the Cu(I) catalyst.

Caption: Generalized catalytic cycle for copper-catalyzed arylation.

Application in N-Arylation

Copper-catalyzed N-arylation using this compound is a highly efficient method for the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals and functional materials.

General Protocol for N-Arylation of Amines and Amides

This protocol is a general guideline for the N-arylation of a variety of nitrogen-containing nucleophiles.

Materials:

-

This compound

-

Nitrogen nucleophile (e.g., amine, amide, heterocycle)

-

Copper catalyst (e.g., CuI, CuCl, CuSO₄·5H₂O)

-

Base (e.g., K₃PO₄, Cs₂CO₃, Et₃N)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add the nitrogen nucleophile (1.0 mmol), this compound (1.2 mmol), copper catalyst (5-10 mol%), and base (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the anhydrous solvent (5 mL) via syringe.

-

Stir the reaction mixture at the specified temperature (ranging from room temperature to 100 °C) for the designated time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite, washing with the same solvent.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Experimental protocol for benzyne generation from Diphenyliodonium-2-carboxylate.

Topic: Experimental Protocol for Benzyne (B1209423) Generation from Diphenyliodonium-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyne, a highly reactive and transient intermediate, is a powerful tool in organic synthesis for the construction of complex aromatic systems. Its generation under mild and controlled conditions is crucial for its practical application. This compound serves as a convenient and commercially available precursor for the thermal generation of benzyne. Upon heating, it decomposes to form benzyne, iodobenzene, and carbon dioxide. This document provides a detailed experimental protocol for the generation of benzyne from this compound, along with relevant data and visualizations to aid researchers in its successful implementation.

Data Presentation

| Parameter | Value | Reference |

| Precursor | This compound monohydrate | [1][2] |

| Molecular Weight | 342.13 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [3] |

| Melting Point (Decomposition) | 220–222 °C | [2] |

| Solvent for Generation | High-boiling inert solvents (e.g., 1,2-dichlorobenzene, diethylbenzene, diethylene glycol dimethyl ether) | [2][4] |

| Reaction Temperature | Typically refluxing temperature of the chosen solvent (e.g., ~180-200 °C) | [1][2] |

| Byproducts | Iodobenzene, Carbon Dioxide | [4] |

Experimental Protocols

Preparation of Anhydrous this compound (Optional, but Recommended)

While the monohydrate can be used directly, the presence of water may interfere with certain applications. The anhydrous form can be prepared as follows:

-

Extract a solution of this compound monohydrate in a suitable organic solvent with dichloromethane.

-

Separate the organic layer.

-

Evaporate the solvent under reduced pressure to yield the anhydrous compound quantitatively. The anhydrous form has a melting point of 215–216 °C (with decomposition).[4]

General Protocol for Benzyne Generation and In-Situ Trapping

This protocol is adapted from a procedure for the trapping of benzyne with tetraphenylcyclopentadienone.[2] The quantities can be scaled as needed.

Materials:

-

This compound monohydrate (or anhydrous)

-

Benzyne trapping agent (e.g., furan, anthracene, tetraphenylcyclopentadienone)

-

High-boiling inert solvent (e.g., 1,2-dichlorobenzene, diethylbenzene)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-